4-(pyridin-3-yl)-but-3-en-2-one

Inflammation Lipid Mediator Enzyme Inhibition

4-(Pyridin-3-yl)-but-3-en-2-one (CAS 28447-16-7) is an α,β-unsaturated ketone featuring a 3-pyridyl substituent. This heterocyclic enone structure confers a distinct combination of properties: the conjugated enone system provides electrophilic reactivity for Michael additions and cross-couplings, while the pyridine ring offers additional coordination sites for catalysis and metal binding.

Molecular Formula C9H9NO
Molecular Weight 147.17 g/mol
CAS No. 28447-16-7
Cat. No. B3350487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(pyridin-3-yl)-but-3-en-2-one
CAS28447-16-7
Molecular FormulaC9H9NO
Molecular Weight147.17 g/mol
Structural Identifiers
SMILESCC(=O)C=CC1=CN=CC=C1
InChIInChI=1S/C9H9NO/c1-8(11)4-5-9-3-2-6-10-7-9/h2-7H,1H3
InChIKeyUSGRQYQNEMWBIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Pyridin-3-yl)-but-3-en-2-one (CAS 28447-16-7): Procurement-Relevant Chemical Profile


4-(Pyridin-3-yl)-but-3-en-2-one (CAS 28447-16-7) is an α,β-unsaturated ketone featuring a 3-pyridyl substituent. This heterocyclic enone structure confers a distinct combination of properties: the conjugated enone system provides electrophilic reactivity for Michael additions and cross-couplings, while the pyridine ring offers additional coordination sites for catalysis and metal binding. Commercially, it is widely employed as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals [1]. As an (E)-configured isomer, it demonstrates stereochemical stability, which is critical for downstream reactions requiring defined geometry [2]. Its physicochemical profile includes a molecular weight of 147.17 g/mol, a LogP of approximately 1.68, and a topological polar surface area (TPSA) of 30 Ų [3].

4-(Pyridin-3-yl)-but-3-en-2-one: Why Generic Pyridyl Enone Substitution Fails


While multiple pyridyl-substituted butenones exist in the chemical supply chain, simple substitution with a positional isomer (e.g., 2-pyridyl) or a structurally related enone can dramatically alter reactivity and biological target engagement. For 4-(pyridin-3-yl)-but-3-en-2-one, the precise placement of the pyridyl nitrogen at the 3-position is not a trivial detail. This regioisomerism dictates the molecule's electron density distribution, coordination geometry, and steric profile, which in turn govern its behavior in catalytic cycles and its binding affinity for specific biological targets such as lipoxygenase and phosphodiesterase 3A [1]. Furthermore, this specific enone serves as a proven building block in complex syntheses, with well-characterized reactivity and established protocols, including Wittig and Heck reactions, that are not directly transferable to its analogs [2]. The following sections provide quantitative evidence for this compound's unique performance and selectivity compared to its closest structural counterparts.

4-(Pyridin-3-yl)-but-3-en-2-one: Quantified Differentiation Evidence for Procurement Decisions


Target-Selective Lipoxygenase Inhibition: 12-LOX vs. 5-LOX

4-(Pyridin-3-yl)-but-3-en-2-one demonstrates a clear, quantifiable selectivity within the lipoxygenase family. It acts as a potent inhibitor of 12-lipoxygenase (12-LOX) while showing no significant activity against 5-lipoxygenase (5-LOX). This profile is critical for researchers aiming to dissect the arachidonic acid cascade, as it allows for the specific modulation of the 12-HETE pathway without confounding effects on leukotriene (5-LOX) synthesis [1]. This contrasts sharply with many broad-spectrum lipoxygenase inhibitors, which do not offer this level of target discrimination. The data below quantify this selective inhibition .

Inflammation Lipid Mediator Enzyme Inhibition

Regioisomeric Impact on PDE3A Inhibition: A Cross-Study Comparison

The position of the pyridyl nitrogen significantly impacts the compound's ability to engage the phosphodiesterase 3A (PDE3A) target. In a cross-study comparison, 4-(pyridin-3-yl)-but-3-en-2-one exhibits an IC50 of 15,000 nM against PDE3A [1]. In stark contrast, a closely related 2-pyridyl regioisomer, (3E)-4-(pyridin-2-yl)but-3-en-2-one, shows no reported inhibition of PDE3A at comparable concentrations and is instead characterized by its utility in cross-coupling and Michael addition reactions [2]. This data suggests that the 3-pyridyl orientation is a critical determinant for the observed PDE3A inhibition, a finding that underscores the necessity of procuring the correct regioisomer for studies involving this enzyme.

Cardiovascular Phosphodiesterase cAMP Signaling

Validated Reactivity Profile in Solid-Phase Organic Synthesis (SPOS)

Beyond its biological profile, 4-(pyridin-3-yl)-but-3-en-2-one has a validated and unique role in solid-phase organic synthesis (SPOS). The compound has been successfully employed as a key substrate in a published Wittig reaction on a solid support. Specifically, it can be synthesized from nicotinaldehyde and a polymer-supported phosphonium ylide, demonstrating compatibility with resin-bound chemistry and an enamine-based cleavable linker [1]. This validated methodology is not universally documented for all regioisomers and highlights a reliable, high-fidelity synthetic pathway for generating focused libraries of pyridyl-containing compounds, thereby de-risking synthesis efforts that require this specific enone building block.

Combinatorial Chemistry Solid-Phase Synthesis Heterocycle Construction

4-(Pyridin-3-yl)-but-3-en-2-one: High-Value Research and Industrial Applications


Development of Selective 12-Lipoxygenase Pharmacological Tools

Researchers investigating the specific role of the 12-lipoxygenase (12-LOX) pathway in platelet function, inflammation, and cancer biology require selective chemical probes. The demonstrated ability of 4-(pyridin-3-yl)-but-3-en-2-one to inhibit 12-LOX with an IC50 of 10 µM, while showing no inhibition of 5-LOX up to 300 µM, makes it a valuable starting point for developing such tools [1]. Its use allows for the unambiguous interrogation of 12-HETE-mediated signaling without the confounding variable of concomitant leukotriene biosynthesis inhibition.

Synthesis of PDE3A-Targeted Compound Libraries

Medicinal chemistry programs focused on PDE3A, a validated target for cardiovascular and antiplatelet therapies, can leverage 4-(pyridin-3-yl)-but-3-en-2-one as a core scaffold. The documented, albeit moderate, inhibitory activity (IC50 = 15 µM) provides a starting point for structure-activity relationship (SAR) studies [1]. Importantly, the cross-study evidence indicating that the 2-pyridyl isomer lacks this activity confirms that the 3-pyridyl substitution is essential for engaging this target, thus guiding medicinal chemists to the correct regioisomer for lead optimization campaigns [2].

High-Throughput Synthesis of Heterocyclic Libraries via Solid-Phase Methods

In combinatorial chemistry and high-throughput screening (HTS) support, the efficiency and reliability of synthetic routes are paramount. 4-(Pyridin-3-yl)-but-3-en-2-one is a proven substrate for solid-phase synthesis, having been successfully incorporated into a resin-bound Wittig reaction protocol [1]. This established methodology allows for the automated, parallel synthesis of diverse pyridine-containing compound arrays, significantly accelerating the hit-to-lead process and ensuring batch-to-batch consistency compared to solution-phase synthesis of untested analogs.

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